molecular formula C22H19N3O4 B11168603 N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide

N-1,3-benzodioxol-5-yl-Nalpha-(pyridin-3-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B11168603
M. Wt: 389.4 g/mol
InChI Key: GEDKVCCYJOHXLK-SFHVURJKSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the coupling of a benzodioxole derivative with a phenyl and pyridine-containing amine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-yl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-yl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-Benzodioxol-5-yl)-3-phenyl-2-[(pyridin-3-yl)formamido]propanamide is unique due to its combination of a benzodioxole ring, a phenyl group, and a pyridine moiety. This unique structure allows it to interact with multiple biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxo-3-phenylpropan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H19N3O4/c26-21(16-7-4-10-23-13-16)25-18(11-15-5-2-1-3-6-15)22(27)24-17-8-9-19-20(12-17)29-14-28-19/h1-10,12-13,18H,11,14H2,(H,24,27)(H,25,26)/t18-/m0/s1

InChI Key

GEDKVCCYJOHXLK-SFHVURJKSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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